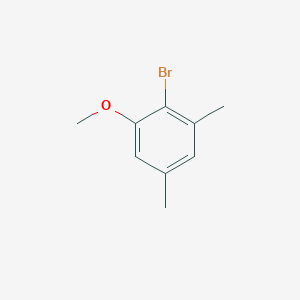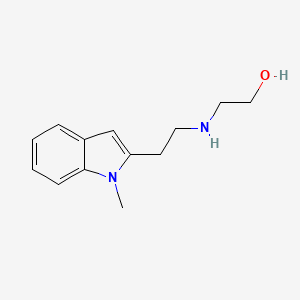
6-Acetyl-2,3-dimethyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-acetyl-2,3-dimethyl-4H-chromen-4-one is a chemical compound belonging to the chromenone familyThese compounds are widely recognized for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2,3-dimethyl-4H-chromen-4-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. This method is widely used due to its simplicity and efficiency . Another method involves the use of lipase (Mucor miehei) in ionic liquids as a catalyst, which offers a green and sustainable approach to synthesis .
Industrial Production Methods
Industrial production of 6-acetyl-2,3-dimethyl-4H-chromen-4-one typically involves large-scale Pechmann condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-acetyl-2,3-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce carbonyl groups to alcohols.
Major Products Formed
The major products formed from these reactions include various derivatives of 6-acetyl-2,3-dimethyl-4H-chromen-4-one with enhanced biological activities. These derivatives are valuable for further research and development in medicinal chemistry .
Scientific Research Applications
6-acetyl-2,3-dimethyl-4H-chromen-4-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-acetyl-2,3-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX) and DNA gyrase, which play crucial roles in inflammation and bacterial replication, respectively . By inhibiting these enzymes, the compound exerts its anti-inflammatory and antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Structurally similar to 6-acetyl-2,3-dimethyl-4H-chromen-4-one but lacks the acetyl and methyl groups.
Coumarin: Another member of the chromenone family, widely known for its anticoagulant properties.
Flavone: A flavonoid with a similar benzopyranone structure but with additional hydroxyl groups.
Uniqueness
6-acetyl-2,3-dimethyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of acetyl and methyl groups enhances its interaction with molecular targets, making it a valuable compound for drug development and other applications .
Properties
CAS No. |
36039-14-2 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
6-acetyl-2,3-dimethylchromen-4-one |
InChI |
InChI=1S/C13H12O3/c1-7-9(3)16-12-5-4-10(8(2)14)6-11(12)13(7)15/h4-6H,1-3H3 |
InChI Key |
RYJFUGORDGICCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Methoxyphenyl)methyl]azepane](/img/structure/B11886384.png)
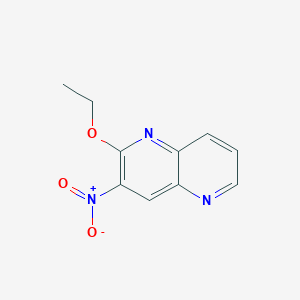
![2-Chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine](/img/structure/B11886401.png)
![8-methoxy-3,3a-dihydrocyclopenta[c]chromen-4(2H)-one](/img/structure/B11886403.png)
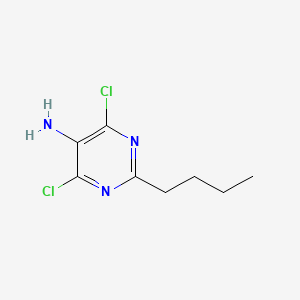
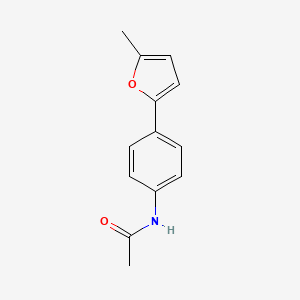
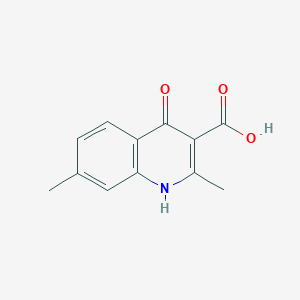



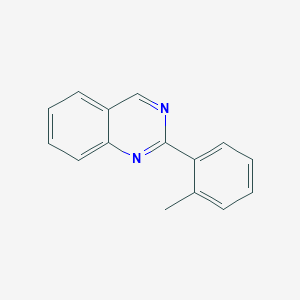
![(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)methanol](/img/structure/B11886456.png)
